molecular formula C58H98O26 B1447996 Ginsenoside Ra2 CAS No. 83459-42-1

Ginsenoside Ra2

Cat. No.: B1447996
CAS No.: 83459-42-1
M. Wt: 1211.4 g/mol
InChI Key: UEBIBJSWHIZNCA-BGPUAMRSSA-N
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Description

Ginsenoside Ra2 is a type of triterpenoid saponin found in the roots of Panax ginseng, a medicinal plant belonging to the Araliaceae family. Ginsenosides are the primary active components responsible for the pharmacological effects of ginseng, which include anti-inflammatory, anti-cancer, and neuroprotective properties . This compound, along with other ginsenosides, contributes to the therapeutic potential of ginseng.

Mechanism of Action

Target of Action

Ginsenoside Ra2, a triterpenoid saponin found in Panax ginseng, has been shown to have significant pharmacological activities in various systems . The primary targets of this compound are cancer cells, particularly breast cancer cells . These cells possess distinct biological characteristics, including high metabolic activity, mitochondrial dysfunction, and resistance to cell death . This compound can modify these hallmarks of tumor cells, representing a promising approach to tumor treatment .

Mode of Action

This compound interacts with its targets by changing the functional hallmarks of tumor cells . It has been suggested that the presence of a hydroxyl group at the C-3 or C-20 position on the Ginsenoside molecule plays a critical role in its activity . This interaction results in changes in the tissue structure, function, and metabolism of tumor cells and their internal and external environment .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit vascular endothelial growth factor-induced migration, tube formation, and proliferation of primary cultured human umbilical vascular endothelial cells . The activation of Akt/mammalian target of the rapamycin signaling cascade in these cells is also inhibited . These effects on biochemical pathways result in the inhibition of tumor cell proliferation, invasion, and avoidance of apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of angiogenesis and metastasis, as well as the induction of cell cycle arrest and apoptosis . These effects result in the suppression of tumor growth and the enhancement of the body’s immune response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the P. ginseng wild population exhibits three types of ginsenoside profiles affected by genetic and environmental factors . Furthermore, diverse regulatory controls of ginsenoside biosynthesis may be linked to the existence of multiple copies of metabolic genes and isoforms of biosynthetic enzymes . The diverse expression patterns of these isoforms in tissues and at different embryonic stages may be correlated with environmental and/or developmental cues .

Future Directions

The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides, including Ra2, using synthetic biology techniques effective for their large-scale production . In the future, the discovery of more GTs and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides . This will contribute to the characterization of the biosynthesis and metabolic engineering of rare ginsenosides .

Biochemical Analysis

Biochemical Properties

Ginsenoside Ra2 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating signaling pathways. Additionally, this compound can bind to steroid receptors, influencing the expression of genes involved in inflammation and cell proliferation . These interactions highlight the compound’s potential in modulating biochemical pathways critical for health and disease.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating caspases, which are enzymes that play essential roles in apoptosis . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Furthermore, this compound influences gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . These effects underscore its potential as a therapeutic agent in cancer treatment and other diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events. For example, this compound can inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses . This inhibition reduces the expression of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, this compound can modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase, enhancing the cell’s antioxidant capacity . These molecular interactions provide a comprehensive understanding of how this compound influences cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that this compound remains stable under physiological conditions, maintaining its bioactivity over extended periods . Long-term exposure to this compound in cell cultures has demonstrated sustained anti-proliferative and anti-inflammatory effects, suggesting its potential for chronic therapeutic applications . These findings highlight the importance of understanding the temporal dynamics of this compound’s effects in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and reduce inflammation without significant adverse effects . At higher doses, some studies have reported potential toxicity, including liver and kidney damage . These findings indicate a threshold effect, where the therapeutic benefits of this compound are maximized at optimal dosages, while higher doses may lead to toxicity. Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These enzymes convert this compound into various metabolites, which may have distinct biological activities. Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism. These effects on metabolic pathways highlight the compound’s potential in managing metabolic disorders, such as diabetes and obesity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ginsenoside Ra2 involves the extraction and purification from ginseng roots. Traditional methods include solvent extraction followed by chromatographic techniques to isolate the compound. Recent advances in synthetic biology have enabled the production of ginsenosides using engineered microorganisms such as Saccharomyces cerevisiae . This method involves the expression of key enzymes involved in the biosynthetic pathway of ginsenosides, allowing for large-scale production.

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of ginseng plants, followed by extraction using solvents like ethanol or methanol. The extract is then subjected to various chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify this compound .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Ra2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions can modify the structure of this compound, leading to the formation of different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various deglycosylated and oxidized derivatives of this compound, which may exhibit different pharmacological properties .

Comparison with Similar Compounds

    Ginsenoside Rb1: Known for its anti-inflammatory and neuroprotective effects.

    Ginsenoside Rb2: Exhibits anti-cancer and anti-diabetic properties.

    Ginsenoside Rc: Has been shown to have anti-inflammatory and anti-oxidative effects.

    Ginsenoside Rd: Known for its neuroprotective and anti-cancer properties.

    Ginsenoside Re: Exhibits anti-inflammatory, anti-cancer, and cardioprotective effects.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)42(70)39(67)31(80-51)23-76-52-47(40(68)30(21-61)78-52)82-49-44(72)36(64)27(63)22-75-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-53-48(43(71)38(66)29(20-60)79-53)83-50-45(73)41(69)37(65)28(19-59)77-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,52+,53-,55-,56+,57+,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBIBJSWHIZNCA-BGPUAMRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H98O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317134
Record name Ginsenoside Ra2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1211.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83459-42-1
Record name Ginsenoside Ra2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83459-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Ra2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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